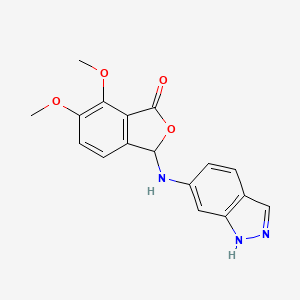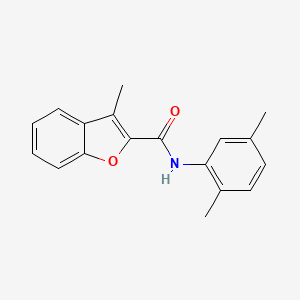![molecular formula C24H25N5O2S B15097616 1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- CAS No. 881450-63-1](/img/structure/B15097616.png)
1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-acetamide derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
Cyclization of hydrazides with carbon disulfide: This method involves the reaction of hydrazides with carbon disulfide in the presence of a base to form triazole derivatives.
Cyclization of azides with alkynes:
Industrial Production Methods
Industrial production of triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole-1-acetamide derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted triazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-acetamide derivatives have a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as antifungal, antibacterial, and anticancer agents.
Biology: Studied for their enzyme inhibition properties.
Industry: Used as corrosion inhibitors and in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole derivatives: Known for their use in click chemistry.
Benzotriazole derivatives: Used as corrosion inhibitors and UV stabilizers.
Uniqueness
1H-1,2,4-Triazole-1-acetamide derivatives are unique due to their specific substitution patterns and the presence of functional groups that confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
881450-63-1 |
|---|---|
Formule moléculaire |
C24H25N5O2S |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-5-sulfanylidene-1,2,4-triazol-1-yl]acetamide |
InChI |
InChI=1S/C24H25N5O2S/c1-17-6-11-21(18(2)14-17)25-23(30)16-28-24(32)29(27-12-4-5-13-27)22(26-28)15-19-7-9-20(31-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,25,30) |
Clé InChI |
UZNAJTGZYYMHSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CN2C(=S)N(C(=N2)CC3=CC=C(C=C3)OC)N4C=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097538.png)
![1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B15097545.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B15097549.png)
![3-(3,4-dimethoxyphenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15097552.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097556.png)
![ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B15097560.png)
![4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15097568.png)
![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B15097571.png)
![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B15097575.png)
![1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15097577.png)



![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097597.png)
